

Comparing the biological activity of isothiazole analogs

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A Comprehensive Guide to the Biological Activity of Isothiazole Analogs for Researchers, Scientists, and Drug Development Professionals.

The isothiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its diverse and potent biological activities. Isothiazole and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] This guide provides a comparative analysis of the biological activity of various isothiazole analogs, supported by experimental data, detailed protocols, and pathway visualizations to aid in drug discovery and development efforts.

Comparative Biological Activity of Isothiazole Analogs

The biological activity of isothiazole derivatives is significantly influenced by the nature and position of substituents on the isothiazole ring. Researchers have explored numerous analogs to establish structure-activity relationships (SAR) and identify compounds with enhanced potency and selectivity.

Anticancer Activity

Isothiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action often involve the

Validation & Comparative





inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

A study on novel 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated significant anticancer activity against human breast cancer (MCF-7) and liver cancer (HepG2) cell lines.[4][5] Compound 4c, featuring a methoxy substituent, was identified as the most potent derivative, with IC50 values of 2.57 μM for MCF-7 and 7.26 μM for HepG2 cells.[5] This compound also exhibited potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis, with an IC50 of 0.15 μΜ.[5]

In another study, novel azothiazole derivatives were synthesized and evaluated for their anticancer potential.[6] Compounds 8 and 11 were particularly effective against the colorectal adenocarcinoma cell line (DLD-1), with IC50 values of 26 μ M and 21 μ M, respectively.[6] Against the lung adenocarcinoma cell line (A549), compound 12 showed the highest cytotoxicity with an IC50 of 23 μ M.[6]

Furthermore, a series of thiazole-naphthalene derivatives were investigated as tubulin polymerization inhibitors.[7] Compound 5b emerged as the most active, with IC50 values of 0.48 μ M and 0.97 μ M against MCF-7 and A549 cell lines, respectively.[7] Mechanistic studies revealed that compound 5b effectively inhibited tubulin polymerization with an IC50 value of 3.3 μ M.[7]

Table 1: Anticancer Activity of Isothiazole Analogs (IC50 values in μM)



Compo und	MCF-7	HepG2	DLD-1	A549	VEGFR- 2 Inhibitio n	Tubulin Polymer ization Inhibitio n	Referen ce
4c	2.57 ± 0.16	7.26 ± 0.44	-	-	0.15	-	[4][5]
8	-	-	26 ± 2.7	42 ± 3.7	-	-	[6]
11	-	-	21 ± 1.6	40 ± 3.83	-	-	[6]
12	-	-	32 ± 2.9	23 ± 2.9	-	-	[6]
5b	0.48 ± 0.03	-	-	0.97 ± 0.13	-	3.3	[7]

Antimicrobial Activity

Isothiazole derivatives have a long history as potent antimicrobial agents, with applications ranging from industrial biocides to potential therapeutic agents.

A series of azo-thiazole derivatives incorporating a thiazole moiety were synthesized and evaluated for their antibacterial activity.[8] Compounds 3a and 3c demonstrated notable potency against Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 10 μ g/mL, which was superior to the standard drug azithromycin (MIC = 40 μ g/mL).[8]

In a study focused on developing novel fungicides, a series of isothiazole-thiazole derivatives were designed and synthesized.[9][10] Compound 6u exhibited exceptional in vivo fungicidal activity against Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values of 0.046 mg/L and 0.20 mg/L, respectively.[9][10]

Table 2: Antimicrobial Activity of Isothiazole Analogs



Compound	Target Organism	Activity Metric	Value	Reference
3a	Staphylococcus aureus	MIC	10 μg/mL	[8]
3c	Staphylococcus aureus	MIC	10 μg/mL	[8]
6u	Pseudoperonosp ora cubensis	EC50	0.046 mg/L	[9][10]
6u	Phytophthora infestans	EC50	0.20 mg/L	[9][10]

Enzyme Inhibitory Activity

The isothiazole scaffold has been successfully employed in the design of inhibitors for various enzymes implicated in disease pathogenesis.

A series of thiazole-based derivatives were synthesized and evaluated as potential acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease.[11] Compounds 10 and 16 were the most potent inhibitors, with IC50 values of 103.24 nM and 108.94 nM, respectively.[11]

Novel isatin-thiazole derivatives have been identified as potent α -glucosidase inhibitors, which are valuable for the management of type 2 diabetes.[12] One of the most active compounds in this series displayed an IC50 value of 5.36 μ M, significantly more potent than the standard drug acarbose (IC50 = 817.38 μ M).[12]

Furthermore, certain thiazole derivatives have been designed as dual inhibitors of PI3K α and mTOR, two key kinases in a signaling pathway often dysregulated in cancer.[13] Compound 3b showed an inhibitory effect on PI3K α similar to the reference drug alpelisib and also inhibited mTOR.[13]

Table 3: Enzyme Inhibitory Activity of Isothiazole Analogs (IC50 values)



Compound	Target Enzyme	IC50 Value	Reference
10	Acetylcholinesterase (AChE)	103.24 nM	[11]
16	Acetylcholinesterase (AChE)	108.94 nM	[11]
Isatin-thiazole derivative	α-glucosidase	5.36 μΜ	[12]
3b	b PI3Kα		[13]
3b	mTOR	Weaker than dactolisib	[13]

Experimental Protocols Synthesis of 2-[2-(4-Hydroxy-3methoxybenzylidene)hydrazinyl]-thiazol-4(5H)-one (Compound 4c)

A mixture of thiosemicarbazone (1 mmol) and chloroacetic acid (1 mmol) in glacial acetic acid (10 mL) containing anhydrous sodium acetate (1.5 mmol) was refluxed for 6-8 hours. The reaction mixture was then cooled and poured into ice-cold water. The resulting solid was filtered, washed with water, dried, and recrystallized from ethanol to afford the final product. The structure of the compound was confirmed by IR, NMR, and elemental analyses.[4][5]

MTT Assay for Cytotoxicity

Human cancer cell lines (MCF-7 and HepG2) were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours. The formazan crystals formed were dissolved in $100~\mu$ L of DMSO. The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 values were determined.[4][5]



VEGFR-2 Kinase Assay

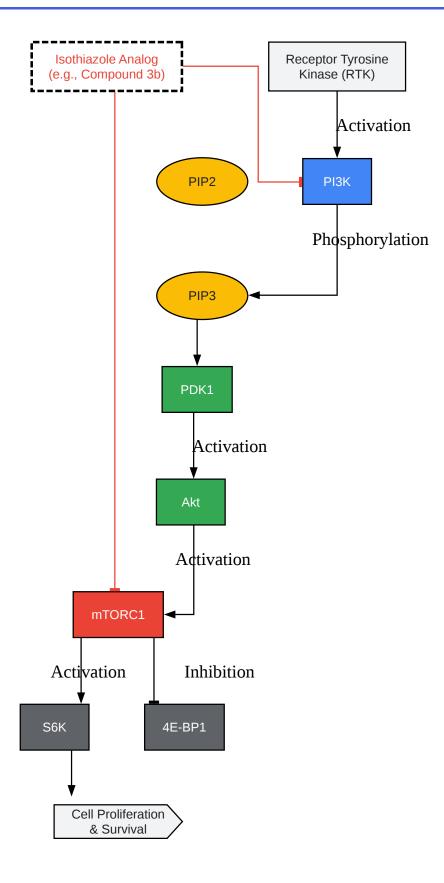
The VEGFR-2 kinase activity was determined using a kinase-Glo luminescent assay kit. The assay was performed in 96-well plates. The reaction mixture contained VEGFR-2 enzyme, substrate, ATP, and the test compound at various concentrations. The mixture was incubated at room temperature for 1 hour. After incubation, the Kinase-Glo reagent was added, and the luminescence was measured using a luminometer. The IC50 values were calculated from the dose-response curves.[5]

In Vivo Fungicidal Assay

Cucumber plants at the two-leaf stage were used for the in vivo fungicidal assay against Pseudoperonospora cubensis. The plants were sprayed with a solution of the test compound at various concentrations. After 24 hours, the plants were inoculated with a spore suspension of the pathogen. The plants were then kept in a humid chamber for 24 hours and then moved to a greenhouse. The disease severity was assessed 7 days after inoculation, and the EC50 values were calculated.[9][10]

Visualizations Signaling Pathway



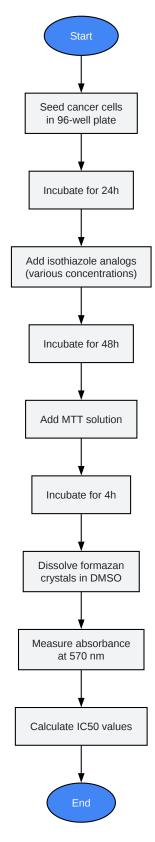


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Caption: PI3K/mTOR signaling pathway and points of inhibition by isothiazole analogs.



Experimental Workflow



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Caption: Workflow for determining the cytotoxicity of isothiazole analogs using the MTT assay.

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